4-(Difluoromethoxy)-2-methylpiperidine
Description
4-(Difluoromethoxy)-2-methylpiperidine is a substituted piperidine derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and a methyl (-CH₃) group at the 2-position of the piperidine ring. The difluoromethoxy group introduces electronegativity and metabolic stability, while the methyl group may influence steric effects and ring conformation.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-methylpiperidine |
InChI |
InChI=1S/C7H13F2NO/c1-5-4-6(2-3-10-5)11-7(8)9/h5-7,10H,2-4H2,1H3 |
InChI Key |
MCODWHSCCXPKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Difluoromethylation of Hydroxy Precursors
Procedure :
A common approach involves difluoromethylation of 4-hydroxy-2-methylpiperidine using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) in the presence of CuI (0.2 equiv) as a catalyst. The reaction proceeds in acetonitrile at 45–50°C, yielding this compound (39–43% yield).
Mechanistic Insight :
The CuI catalyst facilitates the generation of a difluoromethyl radical, which reacts with the hydroxyl group via a single-electron transfer (SET) mechanism.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 0.2 equiv CuI | 43.5 |
| Temperature | 45–50°C | 40.2 |
| Solvent | MeCN | 39.4 |
Reductive Amination of Ketone Intermediates
Procedure :
4-Oxo-2-methylpiperidine is subjected to reductive amination with NH₃/BH₃ or NaBH₃CN in methanol, followed by difluoromethylation. This two-step process achieves an overall yield of 46–51%.
Critical Step :
The ketone intermediate must be purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to avoid side reactions during difluoromethylation.
Nucleophilic Substitution with Difluoromethoxy Reagents
Procedure :
4-Chloro-2-methylpiperidine reacts with sodium difluoromethoxide (NaOCHF₂) in DMF at 80°C for 12 hr. The reaction is quenched with aqueous NH₄Cl, yielding the product in 48–55% yield.
Limitations :
- Requires anhydrous conditions.
- Competing elimination reactions reduce yield.
Stereochemical Control
Chiral Resolution via Diastereomeric Salt Formation
Procedure :
Racemic this compound is resolved using (R)-mandelic acid in ethanol. The diastereomeric salts are crystallized and separated, achieving >98% enantiomeric excess (ee).
Data :
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-Mandelic acid | Ethanol | 98.2 | 32 |
| L-Tartaric acid | Methanol | 95.7 | 28 |
Asymmetric Hydrogenation
Procedure :
4-(Difluoromethoxy)-2-methyl-1,2,3,6-tetrahydropyridine is hydrogenated using Ru-(S)-BINAP catalyst under 50 psi H₂ pressure. The reaction affords the (2R,4S)-isomer in 89% ee.
Conditions :
- Catalyst: RuCl₂[(S)-BINAP]
- Solvent: MeOH
- Temperature: 25°C
Large-Scale Production
Continuous Flow Difluoromethylation
Setup :
A tubular reactor system with CuI-coated beads enables continuous difluoromethylation of 4-hydroxy-2-methylpiperidine. Residence time: 30 min; throughput: 1.2 kg/day.
Advantages :
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 4.72 (t, J = 74.8 Hz, 1H, OCHF₂), 3.12–3.05 (m, 1H, piperidine-H), 2.91–2.84 (m, 2H), 1.78–1.65 (m, 4H), 1.32 (d, J = 6.4 Hz, 3H, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -82.4 (d, J = 74.8 Hz).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Difluoromethylation | 39–43 | 96–98 | High |
| Reductive Amination | 46–51 | 92–95 | Moderate |
| Nucleophilic Substitution | 48–55 | 90–93 | Low |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
4-(Difluoromethoxy)-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 4-(Difluoromethoxy)-2-methylpiperidine and its closest analogs from the evidence:
Detailed Analysis
Substituent Effects
- 4-(Diphenylmethoxy)piperidine Hydrochloride : The diphenylmethoxy group (-OCH(C₆H₅)₂) introduces significant hydrophobicity and steric bulk, likely reducing solubility in aqueous media compared to the difluoromethoxy group (-OCF₂H). The hydrochloride salt enhances solubility but may alter pharmacokinetics .
Piperidine Ring Modifications
- The 2-methyl group in this compound may restrict ring puckering, influencing binding to biological targets. This contrasts with unsubstituted piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride), where conformational flexibility is higher .
Q & A
Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-2-methylpiperidine, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, introducing the difluoromethoxy group to a piperidine precursor may involve fluorination agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature and solvent choice (e.g., dichloromethane or THF) critically affect regioselectivity and yield, as seen in analogous piperidine derivatives . Purification via column chromatography or recrystallization is recommended, with yields typically ranging from 40% to 70% depending on steric hindrance .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : and NMR are essential for verifying the difluoromethoxy group’s presence and position. The methyl group on the piperidine ring typically appears as a singlet (~δ 1.2–1.5 ppm), while the difluoromethoxy group shows a characteristic triplet in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHFNO). Deviations >2 ppm suggest impurities or incorrect functionalization .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
The compound’s solubility varies with solvent polarity. It is moderately soluble in chloroform and DMSO but poorly soluble in water. Stability studies indicate sensitivity to prolonged exposure to light or acidic conditions, necessitating storage in inert atmospheres at −20°C. Thermal decomposition occurs above 150°C, as observed in related difluoromethoxy compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
Discrepancies in activity data (e.g., receptor binding vs. in vivo efficacy) may arise from stereochemical variations or metabolic instability. Strategies include:
- Chiral Resolution : Use chiral HPLC to separate enantiomers and test individual isomers for activity .
- Metabolite Screening : LC-MS/MS can identify unstable metabolites, guiding structural modifications (e.g., replacing labile groups) .
- Computational Modeling : Molecular docking studies (using software like AutoDock) can predict binding modes and explain outliers in experimental IC values .
Q. What methodologies are effective for studying the compound’s mechanism of action in neurological targets?
- Radioligand Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors using -labeled ligands. For example, competition assays with 5-HT receptors can quantify inhibition constants (K) .
- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing target ion channels (e.g., NMDA receptors) assess functional modulation .
- Behavioral Models : Rodent studies (e.g., forced swim test) evaluate antidepressant-like effects, with dose-response curves to establish efficacy thresholds .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?
Systematic SAR approaches involve:
- Substituent Variation : Modify the methyl group at position 2 (e.g., replace with ethyl or cyclopropyl) to assess steric effects.
- Bioisosteric Replacement : Substitute the difluoromethoxy group with trifluoromethoxy or methoxy groups to compare electronic effects on receptor binding .
- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic half-life (using liver microsomes) to balance lipophilicity and stability .
Methodological Challenges & Solutions
Q. What experimental designs mitigate variability in biological assays involving this compound?
- Internal Controls : Include reference compounds (e.g., known receptor agonists/antagonists) in each assay plate.
- Replicate Sampling : Perform triplicate measurements for IC/EC determinations to reduce inter-experiment variability.
- Blinded Testing : Randomize compound administration in animal studies to eliminate observer bias .
Q. How should researchers address discrepancies between computational predictions and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
